REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[ClH:1].[N+:2]([O-:4])([c:5]1[c:6]([CH2:20][C:21](=[O:3])[OH:23])[c:7]([CH2:11][CH2:12][N:13]([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19])[cH:8][cH:9][cH:10]1)=[O:22]>>[ClH:1].[NH:2]1[c:5]2[c:6]([c:7]([CH2:11][CH2:12][N:13]([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19])[cH:8][cH:9][cH:10]2)[CH2:20][C:21]1=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN(CCC)CCc1cccc([N+](=O)[O-])c1CC(=O)O
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCCN(CCC)CCc1cccc2c1CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |